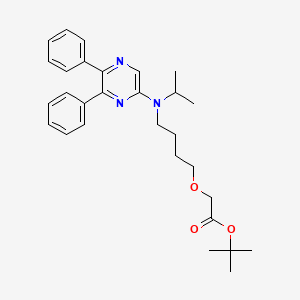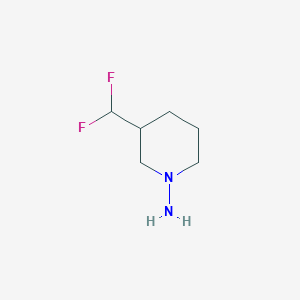
3-(Difluormethyl)piperidin-1-amin
Übersicht
Beschreibung
3-(Difluoromethyl)piperidin-1-amine is a useful research compound. Its molecular formula is C6H12F2N2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoromethyl)piperidin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)piperidin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Piperidinderivaten
3-(Difluormethyl)piperidin-1-amin: dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Piperidinderivate. Diese Derivate sind in der pharmazeutischen Industrie von entscheidender Bedeutung, da sie in mehr als zwanzig Klassen von Arzneimitteln vorkommen, darunter Alkaloide . Die Fähigkeit, Fluoratome in den Piperidinring einzuführen, kann zu Verbindungen mit erhöhter metabolischer Stabilität und verbesserten pharmakokinetischen Eigenschaften führen.
Entwicklung von Antikrebsmitteln
Piperidinderivate, einschließlich derjenigen, die aus This compound synthetisiert werden, haben sich als vielversprechend als Antikrebsmittel erwiesen. Sie werden auf ihr Potenzial untersucht, das Wachstum und die Metastasierung von Krebszellen bei verschiedenen Krebsarten zu hemmen .
Antimikrobielle und antimykotische Anwendungen
Das Strukturmotiv von Piperidin ist dafür bekannt, antimikrobielle und antimykotische Eigenschaften zu verleihen. Die Forschung an This compound-Derivaten könnte zur Entwicklung neuer Klassen von antimikrobiellen und antimykotischen Wirkstoffen führen, die die wachsende Besorgnis über Antibiotikaresistenz angehen .
Antivirale Forschung
Piperidinderivate werden auch auf ihre antiviralen Aktivitäten untersucht. Verbindungen, die aus This compound abgeleitet sind, könnten zur Behandlung verschiedener Virusinfektionen eingesetzt werden und zum Bereich der Entwicklung antiviraler Medikamente beitragen .
Schmerzmittel und entzündungshemmende Medikamente
Der Piperidinkern ist ein häufiges Merkmal in vielen Schmerzmitteln und entzündungshemmenden Medikamenten. Derivate von This compound können zur Entdeckung neuer Schmerzmittel führen, die weniger Nebenwirkungen und eine bessere Wirksamkeit aufweisen .
Behandlung neurodegenerativer Erkrankungen
Die Forschung an Piperidinderivaten umfasst die Erforschung ihres Potenzials zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer. This compound könnte ein Vorläufer bei der Synthese von Verbindungen sein, die auf Beta-Sekretase-Enzyme zielen, die an der Progression der Alzheimer-Krankheit beteiligt sind .
Antihypertensive und kardiovaskuläre Medikamente
Piperidinderivate wurden bei der Entwicklung von antihypertensiven und kardiovaskulären Medikamenten eingesetzt. Die Einführung von Difluormethylgruppen, wie in This compound, kann das pharmakologische Profil dieser Medikamente verbessern .
Entdeckung von Antipsychotika
Die Piperidinstruktur ist auch im Bereich der Psychopharmakologie von Bedeutung. Verbindungen, die aus This compound abgeleitet sind, werden auf ihre potenzielle Verwendung als Antipsychotika untersucht, die neue Behandlungsmöglichkeiten für psychiatrische Störungen bieten könnten .
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with a wide range of targets in the body. They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its targets. For example, some piperidine derivatives have been found to inhibit enzymes, modulate receptors, or interfere with cellular processes .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. For instance, some piperidine derivatives have been found to exhibit antiaggregatory and antioxidant effects, and target the beta secretase enzyme .
Result of Action
The molecular and cellular effects of piperidine derivatives can be diverse, depending on their mode of action and the biochemical pathways they affect. Some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Biochemische Analyse
Biochemical Properties
3-(Difluoromethyl)piperidin-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between 3-(Difluoromethyl)piperidin-1-amine and enzymes such as cytochrome P450 and monoamine oxidase are of particular interest, as these enzymes are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
The effects of 3-(Difluoromethyl)piperidin-1-amine on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, 3-(Difluoromethyl)piperidin-1-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, 3-(Difluoromethyl)piperidin-1-amine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. For example, 3-(Difluoromethyl)piperidin-1-amine can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Difluoromethyl)piperidin-1-amine in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific environmental conditions. Long-term exposure to 3-(Difluoromethyl)piperidin-1-amine can lead to cumulative effects on cellular processes, including alterations in cell proliferation, differentiation, and survival .
Dosage Effects in Animal Models
The effects of 3-(Difluoromethyl)piperidin-1-amine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity, organ damage, and systemic toxicity. The threshold for these effects depends on factors such as the route of administration, duration of exposure, and the specific animal model used .
Metabolic Pathways
3-(Difluoromethyl)piperidin-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of 3-(Difluoromethyl)piperidin-1-amine, while conjugation reactions mediated by transferases contribute to its phase II metabolism .
Transport and Distribution
The transport and distribution of 3-(Difluoromethyl)piperidin-1-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 3-(Difluoromethyl)piperidin-1-amine in specific cellular compartments, affecting its availability and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity .
Subcellular Localization
The subcellular localization of 3-(Difluoromethyl)piperidin-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of 3-(Difluoromethyl)piperidin-1-amine can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-2-1-3-10(9)4-5/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSQNRUFALMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


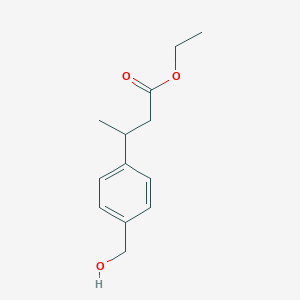
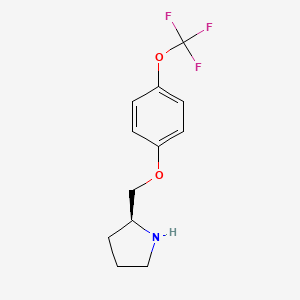
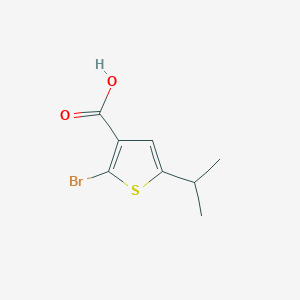
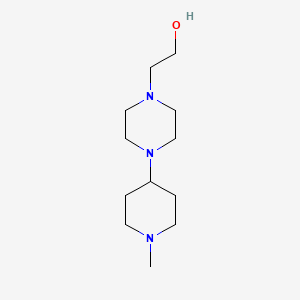
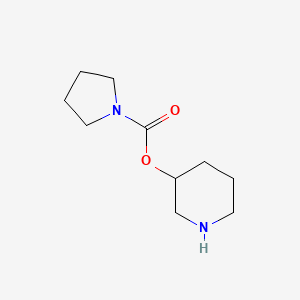
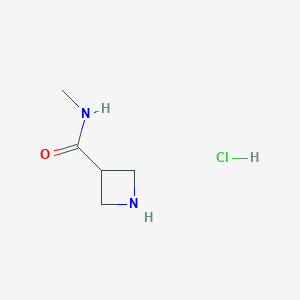
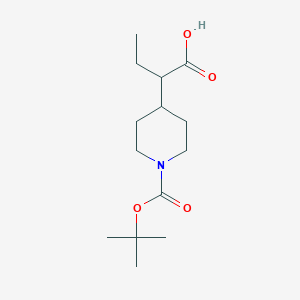
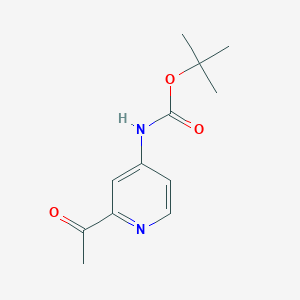
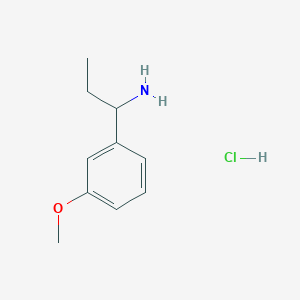
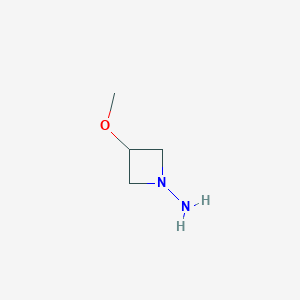
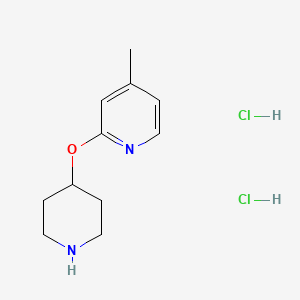
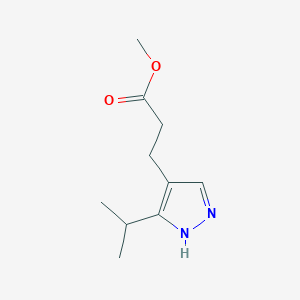
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)
